3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
Overview
Description
“3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine” is a chemical compound with the molecular formula C9H8Cl2N4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine” consists of a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a sulfanyl group attached to a 2,6-dichlorobenzyl group .Scientific Research Applications
- Protein Identification : Proteins can be identified based on the unique sequences of amino acids, which can be determined using proteolytic enzymes .
- Protein Profiling : This involves comparing protein levels in different samples to identify differences that may indicate disease or other changes .
- Protein-Interaction Mapping : This involves determining which proteins interact with each other within a cell .
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Catalytic Applications : Layered double hydroxides (LDHs) have been used in heterogeneous catalysis . The flexible tunability and uniform distribution of metal cations in the brucite-like layers and the facile exchangeability of intercalated anions make LDHs suitable for many applications . Again, it’s not specified if “3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine” is used in these applications.
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Catalytic Applications : Layered double hydroxides (LDHs) have been used in heterogeneous catalysis . The flexible tunability and uniform distribution of metal cations in the brucite-like layers and the facile exchangeability of intercalated anions make LDHs suitable for many applications . Again, it’s not specified if “3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine” is used in these applications.
Safety And Hazards
Future Directions
The future directions of “3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine” are not clear at this time. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers , which suggests it may have potential applications in scientific research.
properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4S/c10-6-2-1-3-7(11)5(6)4-16-9-13-8(12)14-15-9/h1-3H,4H2,(H3,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRKGCKKPOXXRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NNC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352670 | |
Record name | 3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine | |
CAS RN |
261928-97-6 | |
Record name | 3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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